Didecanoylphosphatidic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

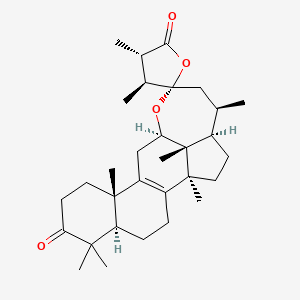

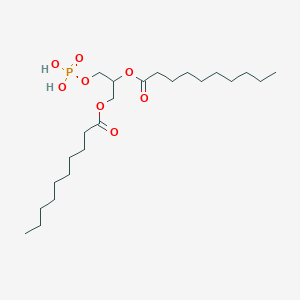

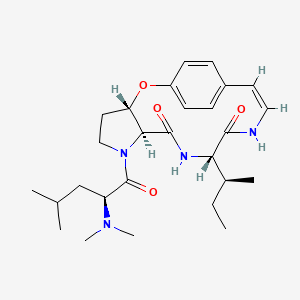

Didecanoylphosphatidic acid is a phosphatidic acid in which both of the phosphatidyl acyl groups are specified as decanoyl. It is a phosphatidic acid and a decanoate ester. It is a conjugate acid of a didecanoylphosphatidate(2-).

Applications De Recherche Scientifique

Lipid Homeostasis and Cellular Physiology

Didecanoylphosphatidic acid, as a subtype of phosphatidic acid (PA), is crucial in lipid homeostasis and cellular physiology. The enzyme phosphatidic acid phosphatase, which is evolutionarily conserved, controls the cellular levels of PA and its product, diacylglycerol. These lipids are pivotal intermediates for the synthesis of triacylglycerol and membrane phospholipids and are involved in various cellular functions such as lipid signaling, vesicular trafficking, lipid droplet formation, and gene expression related to phospholipid synthesis. The regulation of PA phosphatase is linked to a myriad of cellular defects and lipid-based diseases in organisms ranging from yeast to humans. The enzyme's activity and its physiological relevance are underscored by the host of cellular defects and lipid-based diseases associated with its deregulation (Carman & Han, 2018).

Diverse Biological Functions of Lysophosphatidic Acid Acyltransferases

Lysophosphatidic acid acyltransferases (LPAATs), which catalyze the formation of phosphatidic acid from lysophosphatidic acid and fatty acyl-CoA, are recognized for producing functionally distinct pools of phosphatidic acid. These distinct pools contribute to the biosynthesis of specific glycerophospholipid species, regulating cellular and organellar membrane phospholipid composition. This regulation is crucial in various physiological processes and can lead to unique pathophysiological implications when disrupted. The role of LPAATs in the synthesis and regulation of PA pools highlights the diverse and tissue-specific biological functions of these enzymes (Bradley & Duncan, 2018).

Therapeutic Potential in Cancer Treatment

Lysophosphatidic acid, from which this compound is derived, is a bioactive lipid mediator involved in various cellular processes like cell migration, proliferation, and cytokine production. Due to its role in signaling through G protein-coupled receptors, selective antagonists of LPA receptors are considered potential treatments for a range of illnesses, including various types of cancers. While most of these LPA receptor antagonists are in the preclinical trial stage, their therapeutic potential in cancer progression and resistance showcases the significance of targeting LPA receptors in clinical applications for diseases including cancer (Yu-Hsuan Lin, Yueh-Chien Lin, & Chien-Chin Chen, 2021).

Propriétés

Formule moléculaire |

C23H45O8P |

|---|---|

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

(2-decanoyloxy-3-phosphonooxypropyl) decanoate |

InChI |

InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28) |

Clé InChI |

PHQFPHNJHDEXLJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate](/img/structure/B1243592.png)